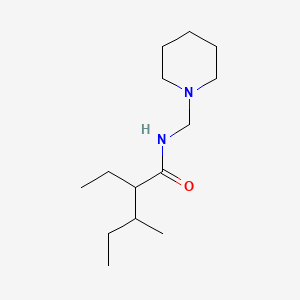
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is an organic compound with the molecular formula C14H28N2O It is a derivative of pentanamide, featuring additional ethyl, methyl, and piperidinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- typically involves the reaction of 2-ethyl-3-methylpentanoic acid with piperidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact mechanism can vary depending on the context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Pentanamide: The parent compound, lacking the additional ethyl, methyl, and piperidinylmethyl groups.
N-Ethylpentanamide: A derivative with an ethyl group attached to the nitrogen atom.
N-Methylpentanamide: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)- is unique due to its specific structural modifications, which confer distinct chemical and physical properties
Properties
CAS No. |
88018-51-3 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-ethyl-3-methyl-N-(piperidin-1-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H28N2O/c1-4-12(3)13(5-2)14(17)15-11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3,(H,15,17) |
InChI Key |
SCQXXQZWLSOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)C(=O)NCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















